Product packaging for 1-Ethynylisoquinoline(Cat. No.:CAS No. 86520-96-9)

1-Ethynylisoquinoline

Cat. No.: B1315498
CAS No.: 86520-96-9
M. Wt: 153.18 g/mol
InChI Key: PTRWXSTUHSTRHM-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Science

The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast array of natural and synthetic compounds. fiveable.me Its presence is notable in numerous alkaloids, which are naturally occurring compounds often exhibiting significant pharmacological properties. numberanalytics.com This structural framework is considered a "privileged scaffold" in medicinal chemistry due to its consistent association with a wide range of biological activities. nih.govnih.gov

Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. nih.govresearchgate.net The versatility of the isoquinoline nucleus allows for functionalization at various positions, enabling the synthesis of diverse molecules with tailored biological and chemical properties. rsc.orgamerigoscientific.com Beyond pharmaceuticals, isoquinoline-based compounds are also explored in materials science for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and as ligands in the creation of metal-organic frameworks (MOFs). numberanalytics.comamerigoscientific.comnumberanalytics.com The planar and aromatic nature of the isoquinoline structure facilitates π-stacking interactions, which are crucial for molecular recognition and self-assembly processes in various applications. fiveable.me

Overview of Ethynyl-Substituted Azaarenes in Research

Azaarenes are a class of heterocyclic aromatic compounds where one or more carbon atoms in an aromatic ring are replaced by a nitrogen atom. The introduction of an ethynyl (B1212043) group (a carbon-carbon triple bond) to an azaarene scaffold, creating an ethynyl-substituted azaarene, significantly influences the molecule's electronic and photophysical properties. These compounds are of great interest in materials science and organic synthesis.

The ethynyl linkage provides a rigid and linear connector, extending the π-conjugated system of the azaarene. This extension often leads to desirable photophysical properties, such as enhanced fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net Furthermore, the terminal alkyne of the ethynyl group is a versatile functional handle for a variety of chemical transformations.

A particularly important reaction involving the ethynyl group is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the efficient and specific formation of triazole rings, a common strategy for linking different molecular fragments in drug discovery and materials science. nih.govmdpi.comsigmaaldrich.com The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is another key method used to synthesize ethynyl-substituted azaarenes by coupling a terminal alkyne with a halo-azaarene. rsc.orgwashington.edu

Scope and Research Trajectory of 1-Ethynylisoquinoline Investigations

Research on this compound, a molecule that combines the privileged isoquinoline core with the versatile ethynyl group at the 1-position, has followed a path driven by its potential in both medicinal chemistry and materials science. The synthesis of this compound is often achieved through Sonogashira coupling of 1-haloisoquinolines with a protected acetylene (B1199291) source, followed by deprotection. thieme-connect.de

Investigations into this compound have explored its utility as a building block in the synthesis of more complex molecules. For instance, it has been used in transition-metal-catalyzed cycloaddition reactions to construct axially chiral biaryl compounds, which are important as chiral ligands in asymmetric catalysis. snnu.edu.cn The compound has also been a substrate in studies on enantioselective hydrophosphinylation to produce P-chiral phosphine (B1218219) oxides, which have potential applications as ligands in catalysis. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N B1315498 1-Ethynylisoquinoline CAS No. 86520-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRWXSTUHSTRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517608
Record name 1-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-96-9
Record name 1-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethynylisoquinoline and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon bonds. The synthesis of 1-ethynylisoquinoline and its derivatives has been significantly advanced through the application of palladium- and copper-catalyzed coupling reactions.

Sonogashira Coupling Approaches for Ethynylisoquinoline Synthesis

The Sonogashira coupling is a preeminent cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, is widely employed for the synthesis of this compound. wikipedia.orgorganic-chemistry.org The process typically involves the reaction of a 1-haloisoquinoline (e.g., 1-iodoisoquinoline (B10073) or 1-bromoisoquinoline) with a suitable alkyne source, such as a protected acetylene (B1199291) or acetylene gas itself. wikipedia.orglibretexts.org

The reaction is generally conducted in the presence of a palladium(0) complex, a copper(I) salt (e.g., CuI), and an amine base. organic-chemistry.orglibretexts.org The palladium catalyst, often generated in situ from a Pd(II) precursor like Pd(PPh₃)₂Cl₂, facilitates the oxidative addition of the aryl halide. wikipedia.org The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step of the catalytic cycle, increasing the reaction rate and allowing for milder conditions. wikipedia.org While traditional Sonogashira reactions require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under ambient atmosphere. wikipedia.orghes-so.ch

Table 1: Illustrative Conditions for Sonogashira Coupling to Synthesize Arylalkynes

Aryl Halide Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temperature Yield
Iodobenzene Phenylacetylene Pd1@NC (0.2) CuI (2) NEt₃ MeCN 353 K High
3-Iodoaniline 2-Methylbut-3-yn-2-ol Pd1@NC (0.2) CuI (2) NEt₃ MeCN 353 K High

Data sourced from a study on heterogeneous palladium single-atom catalysts. hes-so.ch

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Analogues

Palladium-catalyzed cross-coupling reactions are indispensable for synthesizing complex molecules. fiveable.me These reactions, including the Suzuki-Miyaura, Negishi, and Heck couplings, enable the formation of carbon-carbon bonds by coupling organohalides with various organometallic reagents. fiveable.mesigmaaldrich.com Once synthesized, this compound can serve as a key building block in further palladium-catalyzed transformations to generate a diverse range of substituted analogues. For instance, the terminal alkyne functionality of this compound is primed for participation in subsequent coupling reactions, allowing for the introduction of aryl, vinyl, or other organic fragments.

These strategies leverage the versatility of palladium catalysts, which can exist in multiple oxidation states and tolerate a wide array of functional groups, making them suitable for the late-stage functionalization of complex molecules. fiveable.memdpi.com The reactivity of the halide or pseudohalide coupling partner generally follows the order I > OTf ≈ Br > Cl. fiveable.me

Copper-Catalyzed Hydrophosphinylation of Ethynylazaarenes

A cost-effective and efficient method for the synthesis of P-chiral tertiary phosphine (B1218219) oxides (TPOs) involves the enantioselective hydrophosphinylation of ethynylazaarenes, including this compound, using a chiral copper catalytic platform. rsc.orgrsc.org This reaction efficiently converts racemic secondary phosphine oxides (SPOs) into TPOs that contain an azaarene-functionalized olefin substituent, achieving high yields and excellent enantioselectivities. rsc.orgrsc.org

The methodology is notable for its broad substrate scope, accommodating a variety of racemic alkyl–aryl-substituted SPOs. rsc.org The resulting P-chiral TPOs are valuable as intermediates for the development of chiral 1,5-hybrid P,N-ligands, which have applications in asymmetric metal catalysis. rsc.orgrsc.org Mechanistic studies suggest that the interaction between the chiral Cu(I) complex and the azaarene moiety facilitates the kinetic resolution of the SPOs. rsc.org Research has shown that despite the chiral copper complex having a somewhat lower activation effect on 3-ethynylisoquinoline (B3339218) compared to this compound, the reaction still proceeds effectively. rsc.org

Table 2: Enantioselective Copper-Catalyzed Hydrophosphinylation of Ethynylazaarenes

Ethynylazaarene Substrate Secondary Phosphine Oxide (SPO) Product Type Yield Range Enantiomeric Excess (ee) Range
2-Ethynylpyridine Various alkyl–aryl-substituted SPOs P-chiral Tertiary Phosphine Oxide 72% - 99% 86% - 96%
This compound Racemic SPOs P-chiral Tertiary Phosphine Oxide High Excellent
3-Ethynylisoquinoline Racemic SPOs P-chiral Tertiary Phosphine Oxide High Excellent

Data compiled from studies on chiral copper catalytic platforms. rsc.org

Cycloaddition and Cyclization Techniques

Cycloaddition and cyclization reactions offer highly atom-economical pathways for the rapid construction of complex cyclic and polycyclic frameworks. These strategies have been successfully applied to this compound and its derivatives to generate structurally diverse molecules, often with high stereocontrol.

Enantioselective [2+2+2] Cycloaddition with Substituted 1-Ethynylisoquinolines

Transition-metal-catalyzed [2+2+2] cycloadditions are powerful for synthesizing six-membered ring systems. nih.govtitech.ac.jp A notable application is the rhodium-catalyzed enantioselective [2+2+2] cycloaddition involving substituted 1-ethynylisoquinolines. In this reaction, a cationic rhodium(I) complex, often paired with a chiral phosphine ligand like (R)-H₈-BINAP, catalyzes the reaction between a 1,6-enyne and an alkyne component, such as a substituted this compound. nih.gov

This transformation leads to the formation of axially chiral 1-arylisoquinolines in high yields and with excellent enantioselectivity. The process is highly valued for its ability to construct complex, stereochemically rich polycyclic structures from relatively simple, readily available starting materials. The choice of chiral ligand is crucial for inducing high levels of asymmetry in the final product. nih.govresearchgate.net

Organocatalytic Ring Formation Strategies

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions. nih.govmdpi.com Organocatalytic ring-forming reactions, such as Michael additions and cyclizations, provide a highly atom-economic route to complex chiral molecules. nih.gov While specific examples detailing the direct use of this compound in organocatalytic ring formation are specialized, the principles are well-established for related systems. For example, chiral amines can catalyze cascade reactions involving α,β-unsaturated aldehydes, demonstrating the potential for complex ring system formation. nih.gov

These strategies often rely on the formation of reactive intermediates like enamines or iminium ions from the reactants, which are then guided by a chiral organocatalyst to react in a stereocontrolled manner. nih.govmdpi.com The development of such strategies for this compound derivatives represents a promising avenue for the synthesis of novel, enantiomerically enriched heterocyclic compounds.

Advanced Synthetic Protocols

The synthesis of isoquinoline (B145761) frameworks, the core of this compound, has evolved significantly, with modern methodologies focusing on efficiency, sustainability, and stereochemical control. Advanced protocols leverage green chemistry principles, the convergent power of multicomponent reactions, and sophisticated catalytic systems to generate chiral derivatives with high precision.

Green Chemistry Methodologies for Isoquinoline Derivatives

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of isoquinoline synthesis, this translates to using safer solvents, recyclable catalysts, and atom-economical reactions. niscpr.res.inrsc.orgnih.gov

A prominent green strategy is the use of earth-abundant 3d-transition metals (such as iron, cobalt, copper, and nickel) as catalysts, which are more sustainable and less toxic alternatives to precious metals like palladium or rhodium. bohrium.comresearchgate.net These metals have proven effective in various C–H activation and annulation reactions to construct the isoquinoline core. researchgate.netrsc.orgmdpi.com For instance, a novel green synthesis of 1-phenyl isoquinoline derivatives utilizes a Ruthenium(II) catalyst in a biodegradable solvent, Polyethylene (B3416737) glycol (PEG-400), which allows the catalytic system to be recycled. niscpr.res.inajgreenchem.com

Another key advancement is the Acceptorless Dehydrogenative Coupling (ADC) strategy. rsc.orgrsc.org This methodology is highly atom-economical, often using abundant and renewable alcohols as starting materials and generating only hydrogen and water as benign byproducts. rsc.orgnih.gov Ruthenium and Manganese pincer complexes have been successfully employed in ADC reactions to synthesize quinolines and quinazolines, demonstrating the potential of this approach for related N-heterocycles like isoquinolines. rsc.orgsci-hub.se Cobalt nanoparticle-based catalysts have also been developed for ADC, further highlighting the shift towards sustainable and reusable catalytic systems. nih.gov The use of water as a reaction medium and energy sources like microwave irradiation are other techniques that align with green chemistry principles by enhancing reaction rates and reducing reliance on volatile organic solvents. rsc.orgnih.gov

Table 1: Comparison of Green Catalytic Systems for Isoquinoline & Related Heterocycle Synthesis

Catalyst System Reaction Type Key Green Features Substrates Byproducts Reference
[Ru(p-cymene)Cl₂]₂ / PEG-400 C-H/N-N Activation Recyclable catalyst, biodegradable solvent Hydrazones, Alkynes - ajgreenchem.com
Ruthenium NNN-pincer Acceptorless Dehydrogenative Coupling Atom-economical, low catalyst loading 2-Aminobenzyl alcohols, Secondary alcohols H₂, H₂O rsc.org
Manganese Pincer Complex Acceptorless Dehydrogenative Coupling Earth-abundant metal catalyst 2-Aminobenzylalcohols, Nitriles H₂, H₂O sci-hub.se
Cobalt Nanoparticles (Co-Si/CN) Acceptorless Dehydrogenative Coupling Heterogenous, reusable catalyst 2-Aminoalcohols, Secondary alcohols H₂, H₂O nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. chinesechemsoc.org This approach is inherently efficient and aligns with green chemistry principles by minimizing steps, reducing waste, and improving atom economy. acs.org MCRs provide rapid access to structurally complex molecules from simple precursors, making them highly valuable in drug discovery and organic synthesis. acs.org

While a specific MCR for this compound is not prominently documented, numerous MCRs have been developed for the synthesis of isoquinoline and related N-heterocyclic scaffolds. The Groebke-Blackburn-Bienaymé reaction (GBBR) , an isocyanide-based MCR, is a powerful tool for the one-pot synthesis of fused imidazoles, such as imidazo[1,2-a]pyridines, from an amidine, an aldehyde, and an isocyanide. nih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.org The structural similarity of these products to the isoquinoline core highlights the potential of MCRs in this area. The development of an industrial-scale process for the GBBR underscores its robustness and utility. organic-chemistry.org

Furthermore, multicomponent strategies have been directly applied to isoquinoline synthesis. A rhodium(III)-catalyzed one-pot, three-component reaction of an N-methoxybenzamide, an α-diazoester, and an alkyne has been developed to furnish isoquinoline derivatives through a relay catalysis mechanism. acs.org Another approach involves an enantioselective dearomative [3+2] annulation reaction between isoquinolines, isocyanides, and other components, catalyzed by a chiral Magnesium(II) complex, to create chiral 1,2-dihydroisoquinolines. chinesechemsoc.orgd-nb.info

Table 2: Example of a Three-Component Reaction for Pyrrolo[2,1-a]isoquinoline Synthesis

Reactant 1 Reactant 2 Reactant 3 Key Features Product Class Reference
Isoquinoline 2-Bromoacetophenones Acetylenic Dipolarophiles One-pot, 1,3-dipolar cycloaddition Pyrrolo[2,1-a]isoquinolines nih.gov

Strategies for Chiral Derivative Synthesis

The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. For isoquinoline derivatives, catalytic asymmetric reduction of the C=N bond is one of the most direct and atom-economical methods to establish chirality. mdpi.com

A leading strategy is the asymmetric hydrogenation of isoquinolines. This has been achieved with high enantioselectivity using iridium or rhodium catalysts paired with chiral phosphine ligands. dicp.ac.cnacs.orgrsc.org For instance, a general and highly efficient iridium-catalyzed asymmetric hydrogenation of various isoquinolines has been developed using an in-situ generated hydrogen halide as a traceless activator, achieving up to 99% enantiomeric excess (ee). dicp.ac.cnacs.orgnih.gov This method avoids the need to install and later remove activating groups on the nitrogen atom. Similarly, rhodium catalysts combined with chiral thiourea-phosphine ligands have been used for the asymmetric hydrogenation of both isoquinolines and quinolines, promoted by a strong Brønsted acid. rsc.org

The choice of chiral ligand is paramount for achieving high stereoselectivity. While many systems rely on well-established ligand families, recent advancements have focused on novel ligand design. Asymmetric transfer hydrogenation, which uses hydrogen donors like Hantzsch esters instead of H₂ gas, has also been successfully applied to isoquinolines using a chiral phosphoric acid catalyst. sioc-journal.cn This reaction proceeds through a chiral contact ion pair formed after the isoquinoline is activated. sioc-journal.cn More recently, the first asymmetric Larock isoquinoline synthesis was developed using a palladium catalyst with a Walphos ligand to create axially chiral 3,4-disubstituted isoquinolines. acs.org

Table 3: Selected Data from Iridium-Catalyzed Asymmetric Hydrogenation of 1-Substituted Isoquinolines

Substrate (1-Substituent) Catalyst System Solvent Conversion (%) ee (%) Reference
1-Phenyl [Ir(COD)Cl]₂ / (R)-SegPhos / NIS Dioxane >99 94 acs.org
1-(4-Methoxyphenyl) [Ir(COD)Cl]₂ / (R)-SegPhos / NIS Dioxane >99 95 acs.org
1-(4-Fluorophenyl) [Ir(COD)Cl]₂ / (R)-SegPhos / NIS Dioxane >99 95 acs.org
1-Methyl [Ir(COD)Cl]₂ / (R)-SegPhos / NIS Dioxane >99 92 acs.org
1-Naphthyl [Ir(COD)Cl]₂ / (R)-DifluorPhos / NIS Dioxane >99 95 acs.org

Reactivity and Transformative Potential of 1 Ethynylisoquinoline

Alkynyl Group Functionalization

The ethynyl (B1212043) group of 1-ethynylisoquinoline is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of larger molecular architectures.

The terminal alkyne of this compound is amenable to substitution reactions, which involve the replacement of the acetylenic hydrogen with other chemical entities. ebsco.com A primary method for achieving this is through the formation of metal acetylides, which can then react with various electrophiles. For instance, deprotonation with a strong base followed by reaction with an alkyl halide can lead to the corresponding alkyl-substituted alkynes.

Another significant transformation is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne with aryl or vinyl halides. thieme-connect.de For example, 1-iodoisoquinoline (B10073) can be coupled with various acetylenes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield the corresponding substituted ethynylisoquinolines. thieme-connect.de This reaction is highly efficient for creating carbon-carbon bonds and introducing aromatic diversity to the ethynyl terminus.

The reactivity of the ethynyl group also extends to addition reactions. For instance, the triple bond can undergo reduction to form either a double bond (alkene) or a single bond (alkane), depending on the reaction conditions and the reducing agent employed.

Table 1: Examples of Substitution Reactions at the Ethynyl Moiety

ReactantReagent(s)ProductReaction Type
1-IodoisoquinolineHC≡CPh, Pd(PPh₃)₂Cl₂, CuI, Et₃N1-(Phenylethynyl)isoquinolineSonogashira Coupling
1-IodoisoquinolineHC≡CBu, Pd(PPh₃)₂Cl₂, CuI, Et₃N1-(But-1-yn-1-yl)isoquinolineSonogashira Coupling
1-IodoisoquinolineHC≡CCH₂OH, Pd(PPh₃)₂Cl₂, CuI, Et₃N3-(Isoquinolin-1-yl)prop-2-yn-1-olSonogashira Coupling

This table illustrates common substitution reactions involving the ethynyl group, based on established synthetic methodologies. thieme-connect.de

The versatile reactivity of the ethynyl group makes this compound a valuable precursor for the synthesis of functional ligands. These ligands, which can coordinate to metal ions, are crucial in the development of coordination polymers, metal-organic frameworks (MOFs), and catalysts. mdpi.com

One of the most powerful methods for derivatization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.org This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide. unimi.it The resulting triazole-containing isoquinoline (B145761) derivatives can act as potent ligands for various metal ions.

Furthermore, the ethynyl group can be incorporated into more complex ligand structures through multi-step synthetic sequences. For example, it can serve as a building block in the construction of multidentate ligands designed to chelate specific metal centers. The synthesis of such ligands often involves a combination of reactions, including those that modify the ethynyl group and those that introduce additional coordinating atoms on the isoquinoline ring. mdpi.com

Table 2: Derivatization of this compound for Ligand Synthesis

Starting MaterialReagentFunctional Group IntroducedPotential Application
This compoundOrganic Azide (R-N₃)1,2,3-TriazoleCoordination Chemistry, MOFs
This compoundHalogenating AgentHaloalkyneCross-Coupling Reactions
This compoundOrganoboraneVinylboraneSuzuki Coupling

This table provides examples of how this compound can be derivatized to create functional ligands.

Isoquinoline Ring Modification and Substitution Patterns

Electrophilic aromatic substitution reactions can be used to introduce functional groups onto the benzene (B151609) portion of the isoquinoline ring. The position of substitution is directed by the existing ring structure and any pre-existing substituents. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

For instance, the synthesis of halogenated phenylethynyl-substituted isoquinolines has been explored for potential applications in cancer treatment. uky.edu These syntheses often involve the coupling of a halogenated isoquinoline with a substituted phenylacetylene. uky.edu The specific substitution pattern on the isoquinoline ring can be achieved through various synthetic routes, including the Pomeranz–Fritsch reaction or the Bischler–Napieralski reaction, followed by selective halogenation. wikipedia.org

The nitrogen atom in the isoquinoline ring can also be targeted for modification. For example, it can be quaternized by reaction with an alkyl halide to form an isoquinolinium salt. This modification alters the electronic properties of the ring system and can influence its biological activity.

Polymerization Behavior of this compound Derivatives

The presence of the polymerizable ethynyl group makes this compound and its derivatives interesting monomers for the synthesis of novel polymers. The polymerization of these monomers can lead to materials with unique optical, electronic, and thermal properties.

The polymerization of ethynyl-containing monomers can proceed through various mechanisms, including those initiated by transition metal catalysts or by radical initiators. For example, chiral polymers have been synthesized by the polymerization of ethynylisoquinoline derivatives. researchgate.net

In some cases, the polymerization can be designed to be "living," allowing for precise control over the polymer's molecular weight and architecture. This can be achieved using specific catalyst systems that minimize termination and chain-transfer reactions. The resulting polymers, often featuring a conjugated backbone, are of interest for applications in organic electronics, such as in light-emitting diodes (LEDs) and solar cells.

Furthermore, the functional groups introduced onto the isoquinoline ring or at the ethynyl terminus can be used to tune the properties of the resulting polymer. For instance, the incorporation of bulky substituents can increase the solubility of the polymer, while the introduction of electron-donating or electron-withdrawing groups can modulate its electronic properties.

Applications of 1 Ethynylisoquinoline in Contemporary Chemical Research

Contributions to Medicinal Chemistry and Drug Discovery

1-Ethynylisoquinoline and its derivatives have emerged as valuable tools in the quest for new drugs, primarily due to their role as precursors to complex bioactive molecules and their inherent antineoplastic properties. nih.govresearchgate.net

The isoquinoline (B145761) framework is a fundamental building block in the synthesis of numerous pharmaceuticals, including antiviral and anticancer agents. nih.govresearchgate.net The presence of the ethynyl (B1212043) group on the this compound molecule offers a site for a variety of chemical transformations, such as click chemistry reactions, Sonogashira couplings, and other carbon-carbon bond-forming reactions. This reactivity allows chemists to readily synthesize a diverse library of more complex isoquinoline derivatives. researchgate.net By using this compound as a starting material, researchers can construct novel compounds with tailored biological activities, exploring their potential as new therapeutic agents for a range of diseases. youtube.comnih.gov

Derivatives of the isoquinoline scaffold have consistently demonstrated significant potential in the development of anticancer agents. nih.govnih.govnih.gov Research has shown that these compounds can exert their effects through multiple mechanisms, including the direct inhibition of cancer cell growth, the modulation of key proteins that control cell division, and the activation of programmed cell death pathways. nih.govnih.gov

A primary focus in the evaluation of potential anticancer drugs is their ability to halt the uncontrolled proliferation of cancer cells. Derivatives of this compound have shown potent antiproliferative activity against various human cancer cell lines. For instance, a study focusing on phenylethynyl-substituted heterocycles, including isoquinoline derivatives, demonstrated significant inhibition of colon cancer cell growth. researchgate.netwikipedia.org Other research has identified isoquinoline derivatives that effectively inhibit the proliferation of ovarian cancer cells. nih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of Selected Isoquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Name Cancer Cell Line IC50 Source
Compound B01002 SKOV3 (Ovarian) 7.65 µg/mL nih.gov
Compound C26001 SKOV3 (Ovarian) 11.68 µg/mL nih.gov
Compound 91b1 A549 (Lung) Dose-dependent cytotoxicity youtube.com
Compound 91b1 AGS (Gastric) Dose-dependent cytotoxicity youtube.com
Compound 91b1 KYSE150 (Esophageal) Dose-dependent cytotoxicity youtube.com
4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine LS174T (Colon) 11.8 ± 1.5 nM researchgate.net

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. youtube.com Key regulators of the G1 to S phase transition include Cyclin D1 and the cyclin-dependent kinase inhibitor p21Waf1/Cip1. mdpi.cominsilico.com Cyclin D1, in complex with its partner kinases CDK4/6, promotes cell cycle progression. mdpi.com Conversely, p21 is a potent inhibitor of cyclin/CDK complexes and can halt the cell cycle, often in response to DNA damage. insilico.comnih.gov

Research has specifically implicated phenylethynyl-substituted isoquinolines in the modulation of these critical cell cycle proteins. A study demonstrated that fluorinated phenylethynyl-substituted isoquinolines inhibited the proliferation of LS174T colon cancer cells by directly inhibiting Cyclin D1 and simultaneously inducing the expression of p21Waf1/Cip1. researchgate.netwikipedia.org This dual action—removing a pro-proliferative signal (Cyclin D1) while applying a cell cycle brake (p21)—highlights a significant mechanism through which these compounds exert their anticancer effects. researchgate.net

Targeting specific enzymes that are crucial for cancer cell survival is a leading strategy in modern drug discovery. Methionine adenosyltransferase 2A (MAT2A) is one such target. MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions essential for cell function. Certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, become highly dependent on MAT2A for survival, creating a synthetic lethal vulnerability. youtube.com

Significantly, research has directly linked phenylethynyl-isoquinoline derivatives to the inhibition of this key enzyme. Specifically, compounds such as 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine and 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine were found to bind to and inhibit the catalytic subunit of MAT2A. wikipedia.org This finding establishes a direct molecular mechanism for the anticancer activity of these this compound derivatives and validates MAT2A as a druggable target for this class of compounds. wikipedia.org

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A key goal of many cancer therapies is to trigger apoptosis in tumor cells. nih.gov Isoquinoline derivatives have been shown to be effective inducers of apoptosis. nih.gov The process is often mediated by a cascade of enzymes called caspases.

Studies on isoquinoline derivatives have demonstrated their ability to promote apoptosis in cancer cells. For example, in SKOV3 ovarian cancer cells, treatment with the isoquinoline derivatives B01002 and C26001 led to characteristic apoptotic nuclear changes and was associated with the activation of caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. nih.gov This activation of the caspase cascade confirms that these compounds can effectively engage the cell's intrinsic machinery to induce cell death, further supporting their development as antineoplastic agents. nih.gov

Antineoplastic Agent Development and Evaluation

Innovations in Materials Science

Beyond their therapeutic applications, isoquinoline derivatives, including this compound, are valuable components in the creation of advanced organic materials. Their rigid, planar structure and tunable electronic properties make them suitable for applications in electronics and optics.

Isoquinoline and its isomer, quinoline (B57606), are widely used scaffolds in the development of organic semiconductors for electronic devices. rsc.org These heterocyclic compounds are particularly prominent in the field of Organic Light-Emitting Diodes (OLEDs). chemnet.comresearchgate.net In an OLED, different layers of organic materials are used for hole injection, hole transport, emission, and electron transport.

Isoquinoline derivatives have been incorporated into various components of OLEDs. They have been used as the main ligand in phosphorescent iridium(III) complexes, which act as emitters. chemnet.com For instance, complexes using 1-(6-methoxynaphthalen-2-yl)isoquinoline as the main ligand showed red emission suitable for solution-processed OLEDs. chemnet.com Similarly, bis(8-hydroxyquinoline) zinc derivatives featuring a styryl group have been used as the active layer in OLEDs, exhibiting strong yellow electroluminescence. researchgate.net The ease with which the emission spectrum and other physical properties of quinoline and isoquinoline derivatives can be modified makes them highly versatile for creating materials for full-color displays and solid-state lighting.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon critical for applications in optical communications, data storage, and frequency conversion. Isoquinoline derivatives have been investigated as key components of NLO chromophores due to their inherently polarized π-electron systems. The design of such molecules often involves creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, which can be the isoquinoline scaffold itself.

A novel and promising class of NLO materials based on isoquinoline is the "Helquat dyes". acs.orgchemnet.com These dyes feature a unique architecture that combines a cationic hemicyanine dye with a helicene-like (helical) motif. acs.orgchemnet.com This design creates chiral systems with large and tunable NLO properties. chemnet.com

A key precursor for the synthesis of aHelquat dye is 1-((6-Methylpyridin-2-yl)ethynyl)isoquinoline , which directly utilizes the this compound structure. acs.org The resulting helical cationic dyes are an attractive platform for developing new systems with substantial NLO responses. acs.org The helical structure is significant because it can lead to bulk second-order NLO effects even in nonpolar media, which is a major advantage in the development of practical NLO materials. chemnet.com

Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with a material and are converted into a single new photon with twice the frequency (and half the wavelength). wikipedia.org This phenomenon is responsible for the frequency-doubling of lasers, such as in the creation of green lasers from infrared sources. wikipedia.org

A fundamental requirement for a material to exhibit SHG is that it must have a non-centrosymmetric structure; that is, it must lack a center of inversion symmetry. wikipedia.org The molecular design of NLO chromophores, such as the Helquat dyes derived from this compound, is aimed at maximizing the second-order nonlinear susceptibility. acs.org The NLO response of these molecules is characterized by their first hyperpolarizability (β). Studies on Helquat dyes have shown that their static first hyperpolarizabilities are substantially larger than those of commercially used NLO chromophores. acs.orgchemnet.com This high molecular NLO response, combined with their chiral, non-centrosymmetric helical structure, makes isoquinoline-based Helquat dyes highly promising materials for SHG and other frequency conversion applications. acs.org

Polymer Science Applications

The presence of the terminal alkyne group makes this compound an ideal monomer for the synthesis of polymers with unique electronic and responsive properties. The isoquinoline nitrogen atom embedded within the polymer backbone imparts specific functionalities that are exploited in the creation of smart materials.

Synthesis of Conjugated Polymers and Copolymers

The ethynyl group of this compound serves as a versatile handle for polymerization, primarily through metal-catalyzed cross-coupling reactions. This allows for its incorporation into the main chain of conjugated polymers, creating materials with extended π-systems. Poly(aryleneethynylene)s are a prominent class of such polymers, and research on analogous structures like diethynylquinoline demonstrates the synthetic pathways applicable to this compound.

For instance, conjugated polymers containing quinoline units have been successfully synthesized via Palladium-catalyzed Sonogashira or Stille coupling reactions. A typical reaction would involve coupling a dihaloaromatic monomer with a diethynylaromatic monomer. Analogously, this compound can be homopolymerized or copolymerized with other aromatic monomers to yield polymers with precisely controlled structures. The resulting polymers are often soluble in common organic solvents and are characteristically light-yellow or orange powders. The inclusion of the isoquinoline moiety into the polymer backbone is crucial for tuning the material's electronic and photophysical properties. For example, polymers derived from isoquinoline-1,3-dione have been investigated for their semiconducting properties in field-effect transistors.

Creation of Metal- and Ion-Responsive Polymeric Materials

A key feature of polymers derived from this compound is their ability to respond to external chemical stimuli, such as metal ions and protons (H⁺). The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, enabling it to act as a Lewis base to coordinate with metal cations or to be protonated in acidic media. This interaction directly influences the electronic structure of the entire conjugated polymer backbone.

Research on quinoline-containing poly(aryleneethynylene)s has shown that their optical properties, including UV-Vis absorption and fluorescence emission, are dramatically dependent on the presence of protons and, to a lesser extent, metal cations. Upon protonation, a significant bathochromic (red) shift in the absorption and emission spectra is often observed. This phenomenon, known as halochromism, makes these materials suitable for applications as chemical sensors. The interaction with metal ions can also induce a detectable optical response, although it is sometimes considered a secondary effect of the hydrolysis of metal salts providing protons. The ability to alter their properties in response to ionic species makes these polymers promising candidates for use in sensing devices, smart coatings, and controlled-release systems.

Catalytic and Organometallic Chemistry Applications

The isoquinoline framework is a privileged structure in ligand design for catalysis due to its strong coordinating ability with a wide range of transition metals. The addition of an ethynyl group at the 1-position enhances its versatility, providing a secondary binding site or a point for further functionalization.

Ligand Design in Transition Metal Catalysis

This compound and its derivatives are effective ligands in transition metal catalysis. The nitrogen atom acts as a potent N-donor, while the alkyne moiety can coordinate to a metal center through its π-system. This dual coordinating ability can lead to the formation of stable and highly active catalysts. Isoquinoline alkaloids have been shown to chelate transition metals such as iron and copper, highlighting the inherent affinity of the isoquinoline core for metal ions.

In practice, the isoquinoline motif is a core component of many multidentate ligands designed for various catalytic transformations. The ethynyl group can remain as a spectator to tune the electronic properties of the ligand or can be strategically employed in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the isoquinoline unit to other coordinating groups, thereby creating complex, tailored ligand architectures. This approach facilitates the development of catalysts with enhanced stability, activity, and selectivity for reactions like cross-coupling, hydrogenation, and oxidation.

Organocatalytic System Development

In the field of organocatalysis, which avoids the use of metals, isoquinoline derivatives have emerged as important structural motifs. Chiral isoquinoline-based compounds can function as effective organocatalysts, leveraging the basicity of the nitrogen atom. While this compound itself is not typically a catalyst, it serves as a key precursor for developing more complex organocatalytic systems.

For example, the isoquinoline nitrogen can act as a Brønsted or Lewis base to activate substrates in a reaction. The development of axially chiral isoquinolines has been a focus of organocatalytic research, where chiral phosphoric acids have been used to catalyze their enantioselective synthesis. The ethynyl group on a this compound-derived organocatalyst offers a strategic advantage for immobilization on solid supports or for tuning the catalyst's steric and electronic environment to optimize its performance.

Advanced Characterization and Computational Investigations

Spectroscopic Analysis Techniques in Research

Spectroscopic methods are indispensable for the detailed characterization of molecular structures and properties. For 1-ethynylisoquinoline derivatives, techniques such as Nuclear Magnetic Resonance (NMR) and Electrogenerated Chemiluminescence (ECL) provide critical insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for determining the precise molecular structure of organic compounds. jchps.comnanoqam.ca It provides detailed information about the carbon-hydrogen framework by analyzing the chemical environment, connectivity, and spatial arrangement of atoms. mdpi.comyoutube.com For this compound, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the isoquinoline (B145761) core and the ethynyl (B1212043) substituent.

In ¹H NMR, the protons on the aromatic isoquinoline ring typically appear in the downfield region (around 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The ethynyl proton, being attached to a sp-hybridized carbon, usually resonates at a characteristic chemical shift. In ¹³C NMR, the distinct signals for the sp-hybridized carbons of the alkyne group and the carbons of the fused aromatic rings provide definitive evidence for the compound's structure. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern. ethz.ch These methods are crucial for verifying the successful synthesis of this compound and its derivatives. researchgate.netmdpi.com

Electrogenerated Chemiluminescence (ECL) is a process where light is produced from excited state molecules generated via electrochemical reactions. researchgate.netnih.gov This technique is highly sensitive and finds applications in analytical chemistry. Research on derivatives of this compound, particularly 1- and 4-(p-substituted phenyl)ethynylisoquinolines, has explored their photophysical and ECL properties. rsc.orgwashington.edu

These studies often involve synthesizing donor-acceptor molecules where the isoquinoline moiety acts as the acceptor and a substituted phenyl group serves as the donor. The ECL behavior is typically investigated in solvents like acetonitrile (B52724). The process involves generating radical anions and cations of the compound at an electrode surface; their subsequent annihilation reaction produces an excited state that emits light. rsc.orgwashington.edu The intensity and wavelength of the emitted light provide information about the electronic structure of the molecules and the efficiency of the ECL process. The positional isomerism, such as comparing this compound derivatives to their 4-ethynylisoquinoline (B1337960) counterparts, has been shown to significantly affect their photophysical properties and ECL efficiency. rsc.orgwashington.edu

Compound ClassKey FeatureECL ObservationSignificance
Donor-substituted phenylisoquinolinylethynesIsoquinoline as acceptor, substituted phenyl as donor. rsc.orgObserved in acetonitrile solvent. rsc.orgwashington.eduDemonstrates potential as emitters for analytical applications. washington.edu
1- and 4-ethynylisoquinoline positional isomersComparison of substitution at C1 vs. C4 position. rsc.orgECL properties are affected by the position of the ethynyl group. rsc.orgHighlights the role of molecular structure in tuning optoelectronic properties. rsc.org

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, complementing experimental findings. Methodologies like molecular docking, quantum chemical calculations, and reaction mechanism analysis are pivotal in studying this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgnih.gov In drug design, it is used to predict the interaction between a small molecule (ligand), such as a this compound derivative, and the binding site of a target protein. nih.gov This method helps in screening virtual libraries of compounds and prioritizing them for synthesis and biological testing. nih.gov

The process involves generating various conformations of the ligand and fitting them into the protein's active site. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, which correlates with the strength of the interaction. researchgate.net For isoquinoline derivatives, docking studies have been performed to evaluate their potential as inhibitors for various biological targets, such as enzymes in cancer or infectious diseases. nih.gov These studies predict key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the isoquinoline scaffold and amino acid residues in the target's active site, guiding the design of more potent and selective inhibitors. researchgate.netresearchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic structure and properties of molecules. nih.gov DFT methods are used to calculate optimized molecular geometries, electronic energies, and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and electronic excitation energy of the molecule. researchgate.net

For studying optical properties, Time-Dependent DFT (TD-DFT) is employed. iastate.eduarxiv.org This method allows for the calculation of electronic absorption spectra by predicting the energies and intensities of vertical electronic transitions. nih.gov For this compound and its derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help interpret experimental UV-Vis spectra. researchgate.net These computational studies provide a deeper understanding of how structural modifications, such as adding different substituents, influence the electronic and optical properties of the core this compound scaffold. nih.gov

MethodProperty PredictedApplication to this compound
Density Functional Theory (DFT)Molecular geometry, HOMO-LUMO energies, electronic structure. nih.govresearchgate.netPredicts stability, reactivity, and electronic characteristics. uobaghdad.edu.iq
Time-Dependent DFT (TD-DFT)Electronic absorption spectra (UV-Vis), excitation energies. iastate.edunih.govCorrelates structure with optical properties like color and light absorption. researchgate.net

Understanding the mechanism of chemical reactions is fundamental to optimizing synthetic routes and developing new transformations. Computational methods can be used to analyze reaction pathways, identify transition states, and calculate activation energies. The formation of this compound, often accomplished via Sonogashira coupling of 1-haloisoquinoline with a terminal alkyne, is a reaction whose mechanism can be investigated computationally. rsc.orgwashington.edu

Techniques such as Reaction Force Analysis can be applied to study the intricate details of bond-forming and bond-breaking processes along the reaction coordinate. This analysis helps to identify the key electronic and structural changes that govern the reaction's progress. By mapping the potential energy surface, chemists can gain insights into the factors controlling reaction rates and selectivity. While detailed reaction force analyses for the specific formation of this compound are not broadly published, the principles are widely applied to understand similar cross-coupling reactions and other synthetic methods for preparing isoquinoline derivatives, such as the Bischler-Napieralski reaction. nih.govpharmaguideline.com

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Pathways for Expanded Functionality

The terminal alkyne group of 1-ethynylisoquinoline is a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. A primary focus of ongoing research is the utilization of this group in highly efficient and selective reactions to generate novel derivatives with enhanced or entirely new functionalities.

Click Chemistry and Bioorthogonal Labeling:

The most prominent derivatization pathway is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction allows for the straightforward and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles by coupling this compound with various organic azides. researchgate.netrkmmanr.org This modular approach enables the rapid generation of large libraries of isoquinoline-triazole hybrids for screening in drug discovery and materials science. nih.govnih.gov

Beyond traditional synthesis, the ethynyl (B1212043) group serves as a key functional handle in bioorthogonal chemistry. These are reactions that can occur in living systems without interfering with native biochemical processes. escholarship.org The alkyne can be selectively reacted with an azide-functionalized probe for applications in live-cell imaging, proteomics, and tracking the distribution of molecules in vivo. nih.govresearchgate.net Future work is aimed at developing photo-activatable reagents that allow for spatiotemporal control over the labeling process, where the reaction is triggered by light. nih.gov This would enable researchers to label specific biomolecules at precise times and locations within a cell or organism.

Cross-Coupling and Other Transformations:

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are fundamental not only for the synthesis of this compound itself but also for its further elaboration. researchgate.netblazingprojects.com Research is exploring modified Sonogashira protocols that are copper- and amine-free, enhancing the reaction's applicability and green profile. researchgate.net The ethynyl group can also participate in various other addition and cyclization reactions, opening avenues to diverse heterocyclic systems fused to the isoquinoline (B145761) core.

Table 1: Key Derivatization Reactions of this compound
Reaction TypeReactantProductKey Features & Future Directions
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azides (R-N3)1,2,3-Triazole DerivativesHigh efficiency and modularity; development of novel catalysts and automated synthesis for library generation. nih.gov
Bioorthogonal Ligation (Copper-Free Click)Azide-modified BiomoleculesCovalently Labeled BiomoleculesEnables live-cell imaging and proteomics; research into faster kinetics and fluorogenic probes. escholarship.orgresearchgate.net
Sonogashira CouplingAryl/Vinyl HalidesSubstituted AlkynesFurther functionalization of the alkyne; development of heterogeneous and reusable catalysts. researchgate.nethes-so.ch
Cycloaddition ReactionsDienes, Nitrones, etc.Diverse Heterocyclic SystemsAccess to novel fused-ring systems with unique properties; exploration of asymmetric catalysis.

Exploration of Expanded Biological Activities and Therapeutic Indications

The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs. nih.gov Derivatization of this compound, particularly through click chemistry, has emerged as a powerful strategy to create novel compounds with a broad spectrum of biological activities.

Anticancer and Antimicrobial Agents:

A significant body of research has demonstrated that conjugating the isoquinoline core with a 1,2,3-triazole ring and various aromatic substituents can lead to potent therapeutic agents. uomustansiriyah.edu.iq These hybrid molecules have shown promising results in several areas:

Anticancer Activity: Several studies have reported that isoquinoline-triazole derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (MOLT-4). researchgate.netnih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest at the G2/M phase. researchgate.net

Antimicrobial and Antifungal Activity: Novel triazole/quinoline (B57606) hybrids have been synthesized and screened for their activity against a range of bacteria and fungi. nih.govnih.gov Certain derivatives have shown excellent activity against Gram-negative bacteria like E. coli and pathogenic fungi such as Candida albicans, in some cases comparable or superior to existing drugs. rkmmanr.orgnih.gov Molecular docking studies suggest that these compounds may act by inhibiting key fungal enzymes like lanosterol (B1674476) 14α-demethylase. rkmmanr.org

Future research in this area will focus on optimizing the lead compounds identified in these initial studies to improve their potency, selectivity, and pharmacokinetic profiles. The modular nature of the click chemistry approach is particularly advantageous for establishing detailed structure-activity relationships (SAR), guiding the rational design of next-generation therapeutic agents.

Table 2: Reported Biological Activities of this compound Derivatives
Derivative ClassTarget ActivityKey FindingsReference
Isoquinoline-1,2,3-triazolesAnticancerShowed potent cytotoxicity against HeLa and HepG2 cells; inhibits tubulin polymerization. researchgate.net
Tetrazoloquinoline-1,2,3-triazolesAntimicrobialExhibited excellent activity against E. coli and C. albicans. rkmmanr.org
Chloroquinoline-1,2,3-triazole hybridsAntifungalDisplayed high potency against S. cerevisiae with low cytotoxicity. nih.gov
Functionalized TetrahydroisoquinolinesBactericidalHalogenated carbamate (B1207046) derivatives showed remarkable and broad-range bactericidal activity. nih.gov

Integration into Advanced Material Systems and Devices

The rigid, planar, and electron-rich nature of the isoquinoline ring system makes it an attractive component for advanced organic materials. The introduction of the ethynyl group provides a key linkage point for polymerization and functionalization, enabling the integration of this compound into polymers and chromophores for optoelectronic applications. mdpi.com

Research is exploring the synthesis of conjugated polymers incorporating isoquinoline derivatives for use in:

Organic Field-Effect Transistors (OFETs): Isoquinoline-1,3-dione, a related structure, has been used as an electron-withdrawing building block in conjugated polymers, resulting in materials with ambipolar charge transport behavior, meaning they can conduct both electrons and holes. rsc.org

Organic Photovoltaics (OPVs): The tunable electronic properties of isoquinoline-based polymers make them suitable as donor or acceptor materials in the active layer of organic solar cells. semanticscholar.org

Organic Light-Emitting Diodes (OLEDs): Push-pull chromophores based on the isoquinoline scaffold can exhibit tunable emission colors and solvatochromism. nih.gov By controlling protonation, a single material can be made to emit different colors, opening the possibility of creating white-light emitting devices from a single component. nih.gov

Future work will involve the synthesis of novel alternating copolymers of this compound with various electron-donating and electron-accepting monomers. The goal is to precisely tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize performance in devices like OFETs and OPVs. mdpi.comresearchgate.net The ethynyl linkage provides a rigid and conjugated connection, which is beneficial for charge transport along the polymer backbone.

Role in Supramolecular Assemblies and Recognition Chemistry

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. In this context, host-guest chemistry is a key area where a "host" molecule can encapsulate a "guest" molecule, altering its properties. ijournalse.org

The aromatic and relatively hydrophobic isoquinoline core of this compound makes it an ideal candidate to act as a "guest" for various macrocyclic "hosts." The most studied hosts are cyclodextrins (CDs), which have a hydrophilic exterior and a hydrophobic inner cavity. researchgate.net

Emerging research directions include:

Enhanced Solubility and Delivery: Encapsulating poorly water-soluble isoquinoline derivatives within a cyclodextrin (B1172386) host can significantly increase their aqueous solubility, which is a major challenge in drug development. nih.gov

Stimuli-Responsive Systems: By modifying the host or guest, the binding can be made responsive to external stimuli like pH, light, or temperature. This could be used to create "smart" materials that release a guest molecule (e.g., a drug) only under specific conditions.

Molecular Sensing: The binding event between a host and this compound can be designed to produce a detectable signal, such as a change in fluorescence. This forms the basis for selective chemosensors. The ethynyl group can be further functionalized with fluorophores to create sophisticated probes for molecular recognition.

While direct studies on this compound in host-guest systems are still nascent, the principles are well-established. Future work will likely involve synthesizing cyclodextrin-isoquinoline complexes and characterizing their binding affinities and thermodynamic properties to build a foundation for applications in drug delivery and sensing. ijournalse.orgnih.gov

Enhancements in Theoretical and Predictive Modeling of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. scirp.org These theoretical models allow researchers to investigate molecular structure, electronic properties, and reaction mechanisms, thereby guiding experimental work and accelerating the discovery of new materials and molecules. scirp.org

Current and future applications of theoretical modeling for this compound and its derivatives include:

Predicting Electronic Properties: DFT calculations are used to determine the HOMO and LUMO energy levels. The energy gap between these orbitals is a critical parameter that relates to the molecule's reactivity, stability, and its potential performance in optoelectronic devices. nih.govresearchgate.net

Designing Non-Linear Optical (NLO) Materials: Theoretical modeling can predict NLO properties like hyperpolarizability. By computationally screening different derivatives (e.g., by adding various electron-donating or electron-withdrawing groups), researchers can identify the most promising candidates for NLO applications before undertaking complex synthesis. nih.gov

Understanding Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways for the derivatization of this compound, providing insights that can help optimize reaction conditions.

Interpreting Spectroscopic Data: Theoretical calculations of vibrational frequencies and electronic transitions help in the assignment and interpretation of experimental data from IR and UV-Vis spectroscopy. researchgate.net

The synergy between computational prediction and experimental validation is a powerful paradigm. As computational methods become more accurate and efficient, they will play an increasingly crucial role in the rational design of novel this compound-based compounds with tailored properties for specific applications.

Table 3: Key Molecular Properties of Quinoline/Isoquinoline Calculated by DFT
PropertySignificanceTypical Computational Method
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity, stability, and optical properties. Lower gap often correlates with better NLO response.DFT (e.g., B3LYP, M06)
Dipole Moment (μ)Relates to the molecule's polarity and intermolecular interactions.DFT (e.g., B3LYP/6-31+G(d,p))
First Hyperpolarizability (β)Measures the second-order non-linear optical (NLO) response.DFT/TD-DFT
Global Reactivity ParametersIncludes hardness, softness, and electrophilicity index, which predict overall reactivity.DFT (derived from HOMO/LUMO energies)

Green and Sustainable Synthesis of this compound and its Analogues

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. There is a strong research emphasis on developing more sustainable routes to valuable scaffolds like isoquinoline and to key reactions like Sonogashira coupling. nih.govresearchgate.net

Future research in the sustainable synthesis of this compound will focus on several key areas:

Use of Heterogeneous and Recyclable Catalysts: Replacing traditional homogeneous palladium catalysts used in Sonogashira coupling with solid-supported catalysts, such as palladium single-atoms on a nitrogen-doped carbon support (Pd1@NC) or nanocatalysts, simplifies product purification and allows the expensive metal catalyst to be recovered and reused for multiple cycles. hes-so.chnih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of isoquinolines. nih.gov Ultrasound is another energy source that can promote reactions under milder conditions.

Benign Solvent Systems: Efforts are underway to replace traditional volatile organic solvents (VOCs) with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Multi-component reactions, where three or more reactants are combined in a single step to form the product, are highly atom-economical and are being developed for the synthesis of complex isoquinoline derivatives.

By integrating these green chemistry principles, the synthesis of this compound and its valuable derivatives can be made more cost-effective, safer, and environmentally friendly, ensuring the long-term viability of this important chemical building block.

Q & A

How to formulate a focused research question for studying 1-Ethynylisoquinoline’s reactivity in cross-coupling reactions?

Answer:

  • Framework Application : Use the P-E/I-C-O framework (Population: chemical system; Exposure/Intervention: reaction conditions; Comparison: alternative catalysts; Outcome: yield/selectivity) to narrow variables and ensure testability .
  • FINER Criteria : Ensure the question is Feasible (e.g., accessible instrumentation), Interesting (novel mechanistic insights), Novel (unexplored solvent effects), Ethical (safe handling protocols), and Relevant (applications in medicinal chemistry) .
  • Checklist Alignment : Align with IB Chemistry Extended Essay criteria, ensuring the hypothesis is specific and data supports in-depth analysis .

Q. What experimental design considerations ensure reproducibility in synthesizing this compound derivatives?

Answer:

  • Detailed Protocols : Follow guidelines from the Beilstein Journal of Organic Chemistry: document solvent purity, catalyst loading, temperature gradients, and characterization methods (e.g., NMR, HPLC) in the main text, with extended datasets in supplementary files .
  • Variable Control : Use a controlled study design (e.g., fixed temperature, inert atmosphere) to isolate the ethynyl group’s electronic effects. Include error bars and statistical validation (e.g., t-tests) for reproducibility .
  • Pre-Trial Experiments : Conduct pilot studies to optimize reaction time and stoichiometry, reducing variability in final data .

Advanced Research Questions

Q. How to analyze conflicting data on the catalytic efficiency of this compound in different solvent systems?

Answer:

  • Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies, DFT calculations) to resolve discrepancies between polar vs. nonpolar solvent outcomes .
  • Methodological Audit : Assess potential flaws (e.g., solvent purity, dissolved oxygen levels) using the EUFIC framework: consult experts to identify confounding variables and refine experimental conditions .
  • Error Propagation Analysis : Quantify uncertainties in catalytic turnover numbers (TONs) using standard deviation and confidence intervals, as recommended for preclinical studies .

Q. What statistical methods are appropriate for assessing structure-activity relationships (SAR) in this compound analogs?

Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) or linear regression to correlate substituent electronic parameters (Hammett constants) with biological activity .
  • Validation : Use cross-validation techniques (e.g., leave-one-out) to avoid overfitting SAR models. Report p-values and effect sizes per NIH preclinical guidelines .
  • Data Visualization : Include heatmaps or 3D scatter plots in appendices to illustrate trends, adhering to IB Extended Essay standards for processed data presentation .

Q. How to address reproducibility challenges in scaled-up syntheses of this compound-based metal-organic frameworks (MOFs)?

Answer:

  • Batch Consistency : Implement quality control protocols (e.g., in-situ FTIR monitoring) to track reaction progress across scales, as outlined in Journal of Clinical Practice statistical guidelines .
  • Supplementary Documentation : Provide crystallographic data (CCDC numbers), BET surface area analyses, and purity certifications in open-access repositories, following Beilstein Journal standards .
  • Collaborative Peer Review : Share raw data with independent labs for validation, a practice emphasized in Social Science Qualitative Research methodologies .

Methodological Guidelines

Q. How to design a controlled study isolating the electronic effects of this compound’s ethynyl group?

Answer:

  • Variable Isolation : Use isotopically labeled analogs (e.g., deuterated ethynyl groups) to decouple electronic from steric effects. Reference NIH preclinical reporting standards for isotopic labeling protocols .
  • Control Groups : Compare with isoquinoline derivatives lacking the ethynyl moiety. Document synthetic pathways in supplementary materials .
  • Data Tables : Include comparative Hammett σ values and reaction rates in tabular format, ensuring clarity per Analytical Research Essay guidelines .

Q. What strategies mitigate biases in interpreting NMR data for this compound derivatives?

Answer:

  • Blinded Analysis : Assign independent researchers to interpret spectra without prior knowledge of expected outcomes, a technique recommended in Qualitative Social Science Research .
  • Reference Standards : Use internal standards (e.g., TMS) and replicate measurements across spectrometers to minimize instrumental drift .
  • Uncertainty Reporting : Quantify integration errors and peak splitting ambiguities in supplementary files, aligning with IB Extended Essay error analysis criteria .

Data Contradiction and Peer Review

Q. How to reconcile discrepancies between computational and experimental data on this compound’s binding affinity?

Answer:

  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify sources of divergence. Use EUFIC’s expert consultation framework to validate assumptions .
  • Experimental Replication : Repeat isothermal titration calorimetry (ITC) under standardized conditions, adhering to Journal of Clinical Practice data collection protocols .
  • Transparent Reporting : Publish raw ITC thermograms and computational input files in open repositories, as advocated in Beilstein Journal ethical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.